Erucamide

Catalog No.
S584591
CAS No.
112-84-5
M.F
C22H43NO
M. Wt
337.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erucamide

CAS Number

112-84-5

Product Name

Erucamide

IUPAC Name

(Z)-docos-13-enamide

Molecular Formula

C22H43NO

Molecular Weight

337.6 g/mol

InChI

InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H2,23,24)/b10-9-

InChI Key

UAUDZVJPLUQNMU-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)N

Solubility

SOL IN ISOPROPANOL; SLIGHTLY SOL IN ALCOHOL, ACETONE

Synonyms

13-docosenamide, erucamide, erucilamide, erucyl amide

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)N

Erucamide as a Slip Additive in Polymer Manufacturing

Erucamide's primary application in scientific research lies in the field of polymer manufacturing. Its exceptional slip properties, even at low concentrations, make it a highly valued slip additive. When incorporated into polymers like polyethylene and polypropylene, erucamide migrates to the surface during processing, creating a smooth and slippery layer. This reduces friction and improves the processing efficiency of polymers, making them easier to handle and manufacture .

Research efforts in this area focus on understanding erucamide's migration and distribution within polymers, its nanomechanical properties, and its interaction with the substrate surface chemistry. These studies aim to optimize the effectiveness of erucamide as a slip additive and develop new application possibilities .

Erucamide's Biological Activities and Potential Health Benefits

Beyond its industrial applications, erucamide possesses intriguing biological activities that are currently being explored by researchers. Studies have shown that erucamide can:

  • Inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease and other neurodegenerative conditions .
  • Modulate microglial function in the retina, potentially offering therapeutic avenues for neurovasculoglial degenerative retinal diseases .

Erucamide as a Research Tool in Cell Biology

Erucamide's ability to interact with specific cellular components makes it a valuable tool in cell biology research. Scientists have utilized erucamide in studies to:

  • Identify binding targets on the surface of microglial cells, potentially leading to the development of novel therapeutic strategies .
  • Investigate the organization and dynamics of lipid bilayers in cell membranes .

Erucamide is characterized by its white, waxy solid form, typically appearing as flakes or beads. With a molecular formula of C22H43NO and a molecular weight of 337.58 g/mol, it is slightly soluble in alcohol and acetone but readily dissolves in isopropanol . This compound is notable for its high melting point of approximately 75-80 °C and thermal stability, making it suitable for various industrial applications .

As Slip Additive

Erucamide acts as a slip additive in plastics by migrating to the surface and reducing the coefficient of friction []. This allows for smoother operation during high-speed packaging processes [].

Antimicrobial Activity

Studies suggest erucamide exhibits antimicrobial activity against certain Gram-positive bacteria but not Gram-negative ones []. The mechanism might involve disrupting the bacterial cell membrane []. (Further research is needed to understand the specific mechanism)

Acetylcholinesterase Inhibition

Erucamide from radish leaves has been shown to inhibit acetylcholinesterase activity in rats []. This could have implications for memory function, but the exact mechanism and potential applications require further investigation [].

Limited data exists on the specific toxicity of erucamide. However, as a fatty acid derivative, it is generally considered to have low acute toxicity [].

The synthesis of erucamide occurs through the reaction of erucic acid with anhydrous ammonia, resulting in the formation of the amide:

C22H42O2+NH3C22H43NO2\text{C}_{22}\text{H}_{42}\text{O}_2+\text{NH}_3\rightarrow \text{C}_{22}\text{H}_{43}\text{NO}_2

In environmental contexts, erucamide can react with hydroxyl radicals and ozone in the atmosphere, leading to its degradation . The estimated half-lives for these reactions are approximately 3.7 hours with hydroxyl radicals and 2.1 hours with ozone .

Erucamide has been identified as a metabolite in various biological systems, including humans and animals. Notably, it was first detected in the cerebrospinal fluid of sleep-deprived cats and has been shown to reduce mobility and awareness in rats . Additionally, it acts as an inhibitor of acetylcholinesterase, which may have implications for neurochemical pathways .

Erucamide can be synthesized through several methods:

  • Direct Amide Formation: The primary method involves reacting erucic acid with ammonia under controlled conditions to yield erucamide .
  • Novel Synthesis Routes: Recent studies have explored alternative synthesis routes that enhance selectivity and efficiency at room temperature, utilizing readily available reagents .
  • Kinetic Studies: Kinetic investigations have been conducted to optimize the synthesis process by analyzing reaction conditions that affect yield and purity .

Erucamide serves multiple roles across various industries:

  • Polymer Additive: It is widely used as a slip additive in plastic manufacturing to reduce friction coefficients in polyolefin films, enhancing their performance during high-speed packaging operations .
  • Lubricants: Its properties make it suitable for use in lubricants and lubricant additives, contributing to improved handling characteristics .
  • Analytical Standards: Erucamide is utilized as a standard for determining fatty acid amides in polyethylene packaging films through gas chromatography/mass spectrometry techniques .

Studies have indicated that erucamide interacts with various environmental factors. Its degradation products have been characterized using mass spectrometry, revealing insights into its stability and environmental impact when used as an additive in low-density polyethylene films . Additionally, its interactions with biological systems suggest potential effects on metabolic pathways due to its role as an acetylcholinesterase inhibitor.

Erucamide shares structural similarities with several other fatty acid amides. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
OleamideC18H35NOKnown for sleep-inducing properties
PalmitamideC16H33NOExhibits anti-inflammatory effects
StearamideC18H37NOUsed in personal care products
BehenamideC22H45NOHas applications in cosmetics

Uniqueness of Erucamide

Erucamide is unique due to its long unsaturated carbon chain (C22) and specific biological activity linked to its presence in cerebrospinal fluid. Unlike oleamide or palmitamide, which have different chain lengths and properties, erucamide's specific interactions within biological systems and its effectiveness as a slip agent set it apart from other fatty acid amides.

Physical Description

DryPowder; DryPowder, PelletsLargeCrystals; OtherSolid; PelletsLargeCrystals

Color/Form

SOLID

XLogP3

8.8

Appearance

Assay:≥98%A crystalline solid

Melting Point

77.5 °C
75-80 °C

UNII

0V89VY25BN

GHS Hazard Statements

Aggregated GHS information provided by 676 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 412 of 676 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 264 of 676 companies with hazard statement code(s):;
H315 (99.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

ERUCIC ACID WAS INCORPORATED INTO DIPHOSPHATIDYLGLYCEROL & SPHINGOMYELIN IN HEART & LIVER OF MALE RATS FED ERUCIC ACID FOR 20 DAYS. /EURACIC ACID/

Pictograms

Irritant

Irritant

Other CAS

112-84-5

Wikipedia

Erucamide

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Primary amides [FA0801]
Plastics -> Other functions -> Slip promoter
Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II
Cosmetics -> Opacifying; Viscosity controlling

Methods of Manufacturing

REACTION OF ERUCIC ACID WITH ANHYDROUS AMMONIA

General Manufacturing Information

Adhesive manufacturing
Custom compounding of purchased resin
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing ink manufacturing
Rubber product manufacturing
Transportation equipment manufacturing
Warehousing and distribution
13-Docosenamide, (13Z)-: ACTIVE

Dates

Modify: 2023-08-15

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